molecular formula C8H16ClN B2849578 2-(2-Bicyclo[2.1.1]hexanyl)ethanamine;hydrochloride CAS No. 2470439-69-9

2-(2-Bicyclo[2.1.1]hexanyl)ethanamine;hydrochloride

Cat. No.: B2849578
CAS No.: 2470439-69-9
M. Wt: 161.67
InChI Key: UVCSEVDXEBGYHR-UHFFFAOYSA-N
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Description

2-(2-Bicyclo[2.1.1]hexanyl)ethanamine;hydrochloride is a compound that belongs to the class of bicyclic amines. This compound is characterized by its unique bicyclo[2.1.1]hexane structure, which consists of two fused cyclopropane rings. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Future Directions

The future directions in the research and development of compounds incorporating a bicyclo[2.1.1]hexane structure involve exploring their synthetic accessibility and derivatization with numerous transformations . This opens the gate to sp3-rich new chemical space . The use of such compounds as building blocks for pharmaceutical drug design is currently under intense investigation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bicyclo[2.1.1]hexanyl)ethanamine typically involves the use of photochemistry. One efficient method is the [2 + 2] cycloaddition reaction, where photochemical conditions are employed to form the bicyclo[2.1.1]hexane core . This reaction can be carried out using various photochemical reactors and light sources, with acetone often used as a solvent to optimize the reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the photochemical [2 + 2] cycloaddition process. This requires specialized equipment to ensure consistent light exposure and reaction conditions. Additionally, the purification of the product is crucial to obtain high purity 2-(2-Bicyclo[2.1.1]hexanyl)ethanamine;hydrochloride suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bicyclo[2.1.1]hexanyl)ethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted bicyclo[2.1.1]hexane derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-(2-Bicyclo[2.1.1]hexanyl)ethanamine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bicyclo[2.1.1]hexanyl)ethanamine;hydrochloride involves its interaction with specific molecular targets. The bicyclo[2.1.1]hexane core provides a rigid and stable structure that can mimic the topological characteristics of substituted benzenes. This allows the compound to interact with biomacromolecules, enhancing pharmacokinetics, solubility, and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane: Known for its use as a para-substituted phenyl isostere.

    Bicyclo[2.2.1]heptane: Another bicyclic structure with different chemical properties.

    Bicyclo[3.1.1]heptane: A larger bicyclic system with unique reactivity.

Uniqueness

2-(2-Bicyclo[2.1.1]hexanyl)ethanamine;hydrochloride stands out due to its specific bicyclo[2.1.1]hexane structure, which offers a unique combination of rigidity and stability. This makes it particularly valuable in medicinal chemistry for the development of new drug candidates .

Properties

IUPAC Name

2-(2-bicyclo[2.1.1]hexanyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-2-1-7-3-6-4-8(7)5-6;/h6-8H,1-5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCSEVDXEBGYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1C(C2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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